(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1363381-77-4
VCID: VC2268427
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NC1(CC1)C2CNC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

CAS No.: 1363381-77-4

Cat. No.: VC2268427

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester - 1363381-77-4

Specification

CAS No. 1363381-77-4
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key JVEKOTXBPDKXPQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)C2CNC2
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)C2CNC2

Introduction

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. It contains an azetidine ring, a cyclopropyl group, and a carbamic acid tert-butyl ester moiety. These functional groups are crucial for potential interactions with biological systems, making it a candidate for research in pharmacology.

Key Features:

  • Molecular Formula: C11H20N2O2

  • Molecular Weight: 212.29 g/mol

  • CAS Number: 1363381-77-4

Synthesis and Preparation

The synthesis of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the azetidine and cyclopropyl rings, followed by the introduction of the carbamic acid tert-butyl ester moiety. These synthetic routes allow for the modification of functional groups to optimize biological activity.

Potential Applications

Given its structural complexity and the presence of functional groups that can interact with biological systems, this compound has potential applications in medicinal chemistry. It could be explored for targeting specific enzymes or receptors relevant to various diseases.

Potential Biological Targets:

  • Enzymes: The azetidine ring can participate in hydrogen bonding, potentially interacting with enzymes.

  • Receptors: The cyclopropyl ring imparts rigidity, influencing the molecule's shape and binding properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Piperidin-2-oneContains a piperidine ringAntimicrobialLacks azetidine structure
2-MethylazetidineHas an additional methyl group on azetidineNeuroactiveLimited carbamate functionality
CyclopropylamineSimple amine structure with cyclopropaneCNS effectsNo carbamate or azetidine features
Carbamate DerivativesGeneral class of compoundsVaries widelySpecific structure enhances selectivity

Safety and Handling

While specific safety hazards for (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester are not well-documented, it is advisable to handle it with caution, following standard laboratory safety protocols.

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